molecular formula C22H38O B080288 Anisole, m-pentadecyl- CAS No. 15071-57-5

Anisole, m-pentadecyl-

Cat. No. B080288
CAS RN: 15071-57-5
M. Wt: 318.5 g/mol
InChI Key: KFSQTHOUPXNGQR-UHFFFAOYSA-N
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Description

Anisole, m-pentadecyl- is a chemical compound with the molecular formula C21H44O. It is also known as 4-methoxy-15-pentadecylphenol and is derived from the anisole family. Anisole, m-pentadecyl- is widely used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

Anisole, m-pentadecyl- exerts its effects through various mechanisms. It has been shown to inhibit the activity of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Anisole, m-pentadecyl- also inhibits the activity of various enzymes involved in inflammation and cancer cell growth. It has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Biochemical And Physiological Effects

Anisole, m-pentadecyl- has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, leading to improved cellular function. Anisole, m-pentadecyl- has also been shown to improve cognitive function in animal models of neurodegenerative diseases. It has been found to increase the levels of various neurotransmitters in the brain, leading to improved cognitive performance.

Advantages And Limitations For Lab Experiments

Anisole, m-pentadecyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to have low toxicity and is well-tolerated by animals. However, Anisole, m-pentadecyl- has limitations in terms of its solubility and stability. It is poorly soluble in water, which can limit its use in certain experiments. Anisole, m-pentadecyl- is also sensitive to light and air, which can lead to degradation over time.

Future Directions

Anisole, m-pentadecyl- has several potential future directions for research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for Anisole, m-pentadecyl- in humans. The development of novel formulations and delivery systems for Anisole, m-pentadecyl- could also improve its efficacy and bioavailability. Additionally, Anisole, m-pentadecyl- could be studied for its potential use in other areas of medicine, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, Anisole, m-pentadecyl- is a chemical compound with potential applications in various fields of scientific research. It has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- exerts its effects through various mechanisms, including the inhibition of ROS and enzymes involved in inflammation and cancer cell growth. Anisole, m-pentadecyl- has several advantages for use in lab experiments but also has limitations in terms of its solubility and stability. Future research on Anisole, m-pentadecyl- could lead to the development of novel treatments for various diseases.

Scientific Research Applications

Anisole, m-pentadecyl- has potential applications in various fields of scientific research. It has been widely studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Anisole, m-pentadecyl- has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Anisole, m-pentadecyl- has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

15071-57-5

Product Name

Anisole, m-pentadecyl-

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

1-methoxy-3-pentadecylbenzene

InChI

InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-19-22(20-21)23-2/h16,18-20H,3-15,17H2,1-2H3

InChI Key

KFSQTHOUPXNGQR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2-liter round-bottomed flask was placed 500 milliliters (ml) of dimethyl sulfoxide, 100 grams (g) of 3-(n-pentadecyl)phenol (0.33 mol), and 73.55 g of potassium hydroxide (1.31 mol). To this mixture, 93.5 g of methyl iodide ( 0.66 mol) was added drop wise with stirring at room temperature. After the addition, the reaction mixture was stirred for a further 6 hours. Then the reaction mixture was poured into deionized water (1.5 liters). The organic material was extracted by addition of diethyl ether. The diethyl ether layer was separated, washed with water, dried over anhydrous sodium sulfate, and finally evaporated to afford the crude product as a viscous fluid. This material was purified by silica gel column chromatography using petroleum ether as the eluent to furnish 3-(n-pentadecyl) anisole (104.6 g, 97% of theoretical yield) having a melting range of 27-28° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
73.55 g
Type
reactant
Reaction Step Three
Quantity
93.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five

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